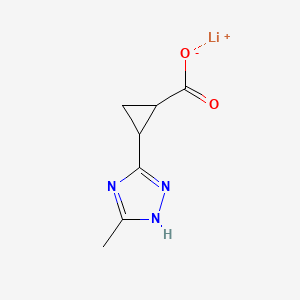![molecular formula C21H23N3O7S B2503167 2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate CAS No. 895648-68-7](/img/structure/B2503167.png)
2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a novel derivative with potential pharmacological activity.
- It contains a 2H-benzo[e][1,2,4]thiadiazine core with a 1,1-dioxide moiety and an amino acid side chain.
Synthesis Analysis
- The compound was synthesized through several steps:
- Reduction of nitro groups in precursor sulfonamides.
- Reaction with trimethyl orthoacetate to form the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives.
- Bromination and nucleophilic substitution to obtain iodide derivatives.
- Suzuki coupling with arylboronic acids to furnish the final 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives.
Molecular Structure Analysis
- Molecular Formula: C21H23N3O7S
- Average mass: 461.488 Da
- Monoisotopic mass: 461.125671 Da
- ChemSpider ID: 18397103
Chemical Reactions Analysis
- The compound’s synthesis involves nitro reduction, orthoacetate reaction, bromination, and Suzuki coupling.
- The introduction of substituents at the affinity pocket affects potency and selectivity.
Physical And Chemical Properties Analysis
- Unfortunately, specific physical and chemical properties were not provided in the available information.
Scientific Research Applications
Synthesis and Transformation
The compound 2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate is related to chemical families that have been synthesized and studied for their chemical behaviors and transformations. For instance, Kalogirou et al. (2021) reported the synthesis of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones from 2-[(3,5-Dichloro-4H-1,2,6-thiadiazin-4-ylidene)amino]benzamides, exploring various chemical reactions and transformations of related compounds (Kalogirou, Kourtellaris, & Koutentis, 2021).
Antimicrobial Activity
Compounds with structural similarities to 2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate have demonstrated potential antimicrobial properties. Bhatt et al. (2013) synthesized N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides and evaluated their biological activity. The novel compounds exhibited promising antibacterial activity, particularly against Gram-positive bacteria, opening avenues for developing new antimicrobial agents (Bhatt, Vyas, Nimavat, Govender, Kruger, Maguire, & Bhatt, 2013).
Antioxidant Properties
The antioxidant potential of compounds structurally related to 2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate has been explored. Dovbnya et al. (2022) synthesized and studied the antioxidant properties of new compounds, including (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, which showed significant in vitro antioxidant activity (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022). In a similar vein, Shakir, Ali, & Hussain (2017) synthesized derivatives with antioxidant capabilities, providing a foundation for the synthesis and application of molecules related to 2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate in oxidative stress-related therapeutic applications (Shakir, Ali, & Hussain, 2017).
Safety And Hazards
- The compound is not intended for human or veterinary use.
- For research purposes only.
Future Directions
- Investigate its biological activity, pharmacokinetics, and potential therapeutic applications.
- Explore structure-activity relationships for optimization.
I hope this analysis provides a comprehensive overview of the compound. If you need further details or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-29-15-10-14(11-16(12-15)30-2)22-20(25)13-31-21(26)9-5-8-19-23-17-6-3-4-7-18(17)32(27,28)24-19/h3-4,6-7,10-12H,5,8-9,13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWLSNCEVNFHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)
![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)

![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)
![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)
![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)




